4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640976-89-0
VCID: VC11881056
InChI: InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2
SMILES: C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3
Molecular Formula: C17H23ClN2OS
Molecular Weight: 338.9 g/mol

4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

CAS No.: 2640976-89-0

Cat. No.: VC11881056

Molecular Formula: C17H23ClN2OS

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine - 2640976-89-0

Specification

CAS No. 2640976-89-0
Molecular Formula C17H23ClN2OS
Molecular Weight 338.9 g/mol
IUPAC Name [1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2
Standard InChI Key DYKZARIFEVBICM-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3
Canonical SMILES C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone, reflects its hybrid structure. Key components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position.

  • 3-Chlorobenzyl group: Attached to the piperidine nitrogen via a methylene bridge, introducing aromatic and halogenated characteristics.

  • Thiomorpholine carbonyl: A sulfur-containing morpholine derivative linked to the piperidine via a ketone group, enhancing lipophilicity and potential hydrogen-bonding capacity.

The canonical SMILES string C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3\text{C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3} confirms this arrangement.

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, related piperidine-thiomorpholine hybrids often exhibit enantiomer-dependent activity . For example, the (3S,4S)-enantiomer of the structurally analogous 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine demonstrates superior dopamine reuptake inhibition compared to its mirror image . This underscores the importance of chiral resolution in future studies of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine likely involves multi-step reactions :

  • Piperidine functionalization: Introduction of the 3-chlorobenzyl group via nucleophilic substitution or reductive amination.

  • Carbonyl bridge formation: Coupling the piperidine intermediate with thiomorpholine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Purification: Chromatographic techniques to isolate the final product, as evidenced by the compound’s >95% purity in commercial listings.

A analogous route for 1-(3-aryl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes employs Vilsmeier-Haack formylation , suggesting potential applicability to thiomorpholine derivatives.

Optimization Challenges

Key challenges include:

  • Steric hindrance: Bulky substituents on the piperidine nitrogen may impede coupling reactions.

  • Sulfur stability: Thiomorpholine’s sulfur atom risks oxidation during synthesis, necessitating inert atmospheres or antioxidants.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s calculated partition coefficient (logP) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait shared with dopamine reuptake inhibitors like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine . Aqueous solubility is likely limited (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for in vitro assays.

Thermal and Chemical Stability

While stability data are absent, the thiomorpholine moiety’s sulfur atom may confer susceptibility to oxidative degradation. Accelerated stability studies under varied pH and temperature conditions are recommended for future formulation efforts.

Biological Activity and Mechanistic Hypotheses

Dopamine Transporter Affinity

Structural parallels to 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine suggest potential dopamine reuptake inhibition. The 3-chlorobenzyl group may enhance binding to the transporter’s hydrophobic pocket, while the thiomorpholine carbonyl could modulate selectivity over serotonin and norepinephrine transporters.

Sigma Receptor Interactions

Patent literature highlights thiomorpholine derivatives as sigma ligands for chemotherapy-induced emesis . The compound’s thiomorpholine group may engage sigma-1 receptors via sulfur-mediated hydrogen bonding, though empirical validation is required.

Analytical Characterization

Spectroscopic Data

While NMR and mass spectra are unavailable, the compound’s PubChem entry (CID 155800772) provides a foundation for spectral predictions. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 339.1 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, leveraging the compound’s UV absorbance at ~254 nm.

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